molecular formula C9H9N3 B2888300 1-p-Tolyl-1H-1,2,3-triazole CAS No. 20320-18-7

1-p-Tolyl-1H-1,2,3-triazole

Cat. No.: B2888300
CAS No.: 20320-18-7
M. Wt: 159.192
InChI Key: OFXKRZBPUKVUCO-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring substituted with a p-tolyl group at the first position. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. This compound is of significant interest due to its wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-p-Tolyl-1H-1,2,3-triazole can be synthesized via “click” chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of p-tolyl azide with an alkyne under mild conditions to form the triazole ring . The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or ethanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale CuAAC reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-p-Tolyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole
  • 1-Benzyl-1H-1,2,3-triazole
  • 1-Methyl-1H-1,2,3-triazole

Comparison: 1-p-Tolyl-1H-1,2,3-triazole is unique due to the presence of the p-tolyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. Compared to 1-phenyl-1H-1,2,3-triazole, the p-tolyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications .

Properties

IUPAC Name

1-(4-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-2-4-9(5-3-8)12-7-6-10-11-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXKRZBPUKVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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